molecular formula C19H22N6O4S B2578620 N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1219371-02-4

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B2578620
CAS No.: 1219371-02-4
M. Wt: 430.48
InChI Key: RYTOYNOOXGXKDL-UHFFFAOYSA-N
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Description

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide is a heterocyclic compound featuring a pyrrolidine core modified with a tosyl (p-toluenesulfonyl) group at the 1-position and a 1,3,4-oxadiazole ring substituted with a 1,3-dimethylpyrazole moiety. This structure combines electron-deficient heterocycles (oxadiazole) with lipophilic substituents (tosyl and pyrazole), making it a candidate for enzyme inhibition or receptor modulation. Its molecular formula is C₁₉H₂₁N₅O₃S, with a molecular weight of 399.47 g/mol. The oxadiazole and pyrazole groups are critical for π-π stacking and hydrogen bonding in biological systems, while the tosyl group enhances metabolic stability .

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-12-6-8-14(9-7-12)30(27,28)25-10-4-5-15(25)17(26)20-19-22-21-18(29-19)16-11-13(2)23-24(16)3/h6-9,11,15H,4-5,10H2,1-3H3,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTOYNOOXGXKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NN=C(O3)C4=CC(=NN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes a tosyl group, a pyrrolidine ring, and a pyrazole moiety linked to an oxadiazole. The molecular formula is C15H17N5O3SC_{15}H_{17}N_{5}O_{3}S, with a molecular weight of approximately 349.39 g/mol.

Antimicrobial Activity

Research indicates that derivatives of pyrazole and oxadiazole exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds containing the pyrazole and oxadiazole moieties have shown considerable antibacterial activity against various strains such as E. coli, S. aureus, and B. subtilis. In one study, certain derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 31 µg/mL against E. coli and S. aureus .
CompoundTarget BacteriaMIC (µg/mL)
1E. coli31
2S. aureus62
3B. subtilis125

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cytotoxicity : In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. For example, one derivative induced apoptosis in glioma cells with an IC50 value of 5.13 µM, which is more potent than the standard drug 5-FU (IC50 = 8.34 µM) .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds similar to this compound have been documented:

  • Mechanism of Action : Some studies suggest that these compounds may inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation processes .

Case Study 1: Antibacterial Evaluation

In a comparative study assessing the antibacterial efficacy of various synthesized compounds, it was found that those featuring the pyrazole and oxadiazole frameworks exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the substituents on the pyrazole ring could enhance antibacterial potency.

Case Study 2: Anticancer Screening

A series of novel compounds were screened against human cancer cell lines to evaluate their cytotoxic effects. The results indicated that certain derivatives not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide. For instance, derivatives of pyrazole have shown promising cytotoxic effects against various cancer cell lines. Research indicates that specific modifications can enhance their efficacy and selectivity against tumor cells while minimizing toxicity to normal cells.

Case Study:
A derivative was tested for its ability to induce apoptosis in glioma cells. The compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like 5-fluorouracil, indicating its potential as an effective treatment option for glioblastoma .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been explored for their ability to inhibit bacterial growth and combat resistant strains. Preliminary results indicate that modifications to the oxadiazole moiety can enhance antibacterial activity.

Case Study:
In vitro studies have shown that certain analogs exhibit inhibitory effects against Gram-positive and Gram-negative bacteria, potentially serving as lead compounds for antibiotic development .

Herbicidal Activity

The compound has been investigated for its herbicidal properties. Substituted pyrazoles have been synthesized and evaluated for their effectiveness in controlling weed species in agricultural settings.

Case Study:
Research demonstrated that specific derivatives exhibited strong herbicidal activity against barnyard grass with low toxicity to rice crops, making them suitable candidates for environmentally friendly herbicide formulations .

Fluorescent Probes

The structural characteristics of this compound suggest potential applications in material science, particularly as fluorescent probes.

Case Study:
Compounds with similar structures have been utilized in cellular imaging due to their fluorescent properties. The ability to visualize cellular processes in real-time can provide insights into drug action mechanisms and biological pathways .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsEffective against glioma with lower IC50 than standard drugs
Antimicrobial agentsInhibitory effects against resistant bacterial strains
Agricultural ScienceHerbicidesEffective control of barnyard grass with low toxicity to crops
Material ScienceFluorescent probesUseful for cellular imaging and biological studies

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring is electron-deficient, making it susceptible to nucleophilic attack. The 2-amino group on the oxadiazole may act as a leaving group under specific conditions, enabling substitutions.

Reaction TypeConditionsProducts/OutcomesKey References
Aminolysis Hydrazine, reflux in ethanolReplacement of oxadiazole amine with hydrazide derivatives
Thiolation CS₂ in pyridine, refluxFormation of 1,3,4-oxadiazole-2-thione derivatives

Mechanistic Insight :
The oxadiazole’s electron-withdrawing nature facilitates nucleophilic displacement. For example, in , analogous oxadiazole derivatives reacted with diphenylacetamide via nucleophilic substitution at the 2-position.

Hydrolysis of the Tosyl Group

The tosyl (p-toluenesulfonyl) group on the pyrrolidine ring is a common protecting group for amines. Hydrolysis under acidic or basic conditions can regenerate the free amine.

Reaction TypeConditionsProducts/OutcomesKey References
Acidic Hydrolysis HCl (concentrated), refluxCleavage of tosyl group to yield pyrrolidine-2-carboxamide
Basic Hydrolysis NaOH (aqueous), heatFormation of pyrrolidine-2-carboxylic acid

Example from Literature :
In , similar sulfonamide-protected pyrrolidines underwent hydrolysis using HCl to yield free amines, highlighting the lability of the tosyl group under strong acidic conditions.

Functionalization of the Pyrazole Ring

Reaction TypeConditionsProducts/OutcomesKey References
Halogenation NBS, radical initiatorsBromination at the pyrazole’s 4-position
Oxidation I₂/DMSO, 80°CConversion of methyl groups to carbonyl functionalities

Mechanistic Insight :
In , iodine/DMSO-mediated oxidation of pyrazole derivatives generated dicarbonyl compounds, suggesting that the dimethylpyrazole in the target compound could undergo similar transformations.

Carboxamide Reactivity

The pyrrolidine-2-carboxamide group can participate in hydrolysis or coupling reactions.

Reaction TypeConditionsProducts/OutcomesKey References
Acid-Catalyzed Hydrolysis H₂SO₄, refluxCleavage to pyrrolidine-2-carboxylic acid
Enzymatic Hydrolysis Proteases, pH 7.4Biocatalytic conversion to free carboxylic acid

Example from Literature :
Carboxamide hydrolysis under acidic conditions was demonstrated in , where similar structures yielded carboxylic acids.

Cross-Coupling Reactions

The oxadiazole and pyrazole rings may serve as directing groups in transition-metal-catalyzed couplings.

Reaction TypeConditionsProducts/OutcomesKey References
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidsArylation at the oxadiazole or pyrazole rings

Mechanistic Insight :
In , palladium-catalyzed couplings were used to functionalize oxadiazole derivatives, suggesting potential applicability to the target compound.

Thermal and Photochemical Stability

The oxadiazole ring is prone to ring-opening under extreme conditions.

Reaction TypeConditionsProducts/OutcomesKey References
Thermal Decomposition >200°C, inert atmosphereFragmentation into pyrazole and pyrrolidine fragments

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analysis

The compound 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () serves as a relevant analog for comparison. Key structural differences and similarities are summarized below:

Property Target Compound Analog ()
Core Heterocycle 1,3,4-Oxadiazole (O, N-rich) 1,3,4-Thiadiazole (S, N-rich)
Pyrrolidine Substituents Tosyl group (electron-withdrawing), carboxamide at position 2 4-Fluorophenyl (electron-withdrawing), 5-oxo group, carboxamide at position 3
Secondary Heterocycle 1,3-Dimethylpyrazole (lipophilic, planar) 5-Isopropyl-1,3,4-thiadiazole (bulky, sulfur-containing)
Molecular Formula C₁₉H₂₁N₅O₃S C₁₇H₁₈FN₃O₂S
Molecular Weight 399.47 g/mol 347.41 g/mol
Key Functional Groups Sulfonamide (tosyl), oxadiazole, pyrazole Fluorophenyl, thiadiazole, ketone

Structural Implications :

  • The tosyl group increases steric bulk and metabolic stability relative to the 4-fluorophenyl group, which may improve pharmacokinetic profiles but reduce solubility.
  • The 1,3-dimethylpyrazole substituent provides greater lipophilicity than the isopropyl-thiadiazole , favoring membrane penetration .
Pharmacological Properties
  • Oxadiazole vs. Thiadiazole : Oxadiazoles are commonly used in kinase inhibitors (e.g., COX-2 inhibitors) due to their ability to mimic peptide bonds. Thiadiazoles, with sulfur’s polarizability, often exhibit antimicrobial or antiviral activity.
  • Tosyl vs. Fluorophenyl : Sulfonamides (tosyl) are associated with longer half-lives but may increase renal toxicity risks. Fluorophenyl groups enhance metabolic resistance but can form reactive intermediates.
  • Pyrazole vs. Isopropyl : Pyrazoles are prevalent in anti-inflammatory agents (e.g., Celecoxib), while isopropyl groups in thiadiazoles are linked to antibacterial activity .
ADME and Toxicity
  • Absorption : The target compound’s higher lipophilicity (logP ~2.8) suggests better absorption than the analog (logP ~1.9).
  • Metabolism : Sulfonamides are prone to cytochrome P450-mediated oxidation, whereas fluorophenyl groups may undergo Phase II glucuronidation.

Q & A

Q. What is the general synthetic route for preparing N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a thiol-containing intermediate (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) is reacted with an alkyl/aryl chloride in the presence of K₂CO₃ and DMF at room temperature . Alternatively, carboxamide derivatives can be formed using coupling agents like EDCI/HOBt with triethylamine in DMF, followed by purification via preparative TLC and recrystallization . Key steps include stoichiometric control (1.1–1.2 equivalents of alkylating agents) and monitoring reaction progress by TLC.

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Post-synthesis characterization involves:
  • Spectroscopy : ¹H-NMR (400–600 MHz in CDCl₃ or DMSO-d₆) to confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.4–2.7 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
  • Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .
  • Chromatography : TLC (PE:EA = 8:1) for purity assessment.

Q. What are the key structural features confirmed by X-ray crystallography?

  • Methodological Answer : While direct X-ray data for this compound is unavailable, analogous structures (e.g., 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) reveal planar heterocyclic cores and hydrogen-bonding motifs critical for stability. Researchers should employ single-crystal X-ray diffraction with synchrotron sources and refine structures using software like SHELX .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with polar aprotic solvents (e.g., DMSO) to enhance solubility of bulky intermediates.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to accelerate kinetics.
  • Purification : Use column chromatography (silica gel, gradient elution) instead of TLC for higher recovery .
  • Stoichiometry : Adjust alkylating agent equivalents (1.5–2.0 mmol) to overcome steric hindrance .

Q. How to resolve contradictions in NMR data for structural isomers?

  • Methodological Answer :
  • 2D NMR : Perform HSQC/HMBC to correlate ambiguous protons with adjacent carbons.
  • Deuteration Experiments : Exchange labile protons (e.g., NH) in D₂O to simplify spectra.
  • Dynamic Effects : Analyze temperature-dependent NMR to identify conformational equilibria (e.g., hindered rotation in amide bonds) .
  • Comparative Analysis : Cross-reference with published analogs (e.g., pyrazole-oxadiazole hybrids in ) .

Q. What strategies determine the role of substituents in bioactivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with systematic substitutions (e.g., electron-withdrawing groups on the pyrazole ring) and test in bioassays (e.g., enzyme inhibition).
  • Computational Modeling : Perform docking studies (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases).
  • Physicochemical Profiling : Measure logP (HPLC) and solubility (shake-flask method) to correlate hydrophobicity with activity .

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